molecular formula C12H18N4O2S2 B4754039 N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide

N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide

Cat. No. B4754039
M. Wt: 314.4 g/mol
InChI Key: PHTACHHNXZIVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide, also known as DTTA, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of thiazolidine derivatives, which have shown potential in various biological applications.

Mechanism of Action

N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide binds to metal ions through its thiazolidine ring and amide groups, forming stable complexes. This chelation process can lead to changes in the properties and reactivity of the metal ion, which can have downstream effects on biological processes. For example, chelation of copper ions by N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide has been shown to inhibit the activity of copper-dependent enzymes, such as lysyl oxidase, which is involved in collagen cross-linking.
Biochemical and Physiological Effects
N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to protect against oxidative stress in cells by chelating iron ions, which can generate reactive oxygen species. N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide has also been shown to have anti-inflammatory effects by inhibiting the activity of copper-dependent enzymes involved in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide in lab experiments is its high selectivity and affinity for metal ions, which allows for specific targeting of these ions in biological systems. However, one limitation is that N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide. One area of interest is the development of N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide-based metal ion sensors for in vivo imaging and diagnosis. Another area of interest is the use of N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide in the treatment of diseases associated with metal ion dysregulation, such as Wilson's disease and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide, as well as its potential toxicity in vivo.
Conclusion
In conclusion, N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide is a thiazolidine derivative that has shown potential in various scientific research applications. Its high selectivity and affinity for metal ions make it a useful tool for studying the roles of these ions in biological systems. However, further research is needed to fully understand the mechanisms underlying its effects and its potential toxicity in vivo.

Scientific Research Applications

N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide has been extensively used in scientific research as a chelator for various metal ions, including copper, iron, and zinc. It has been shown to have high selectivity and affinity for these metal ions, making it a useful tool for studying their roles in biological systems.

properties

IUPAC Name

N,N'-bis(4,5-dihydro-1,3-thiazol-2-yl)hexanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S2/c17-9(15-11-13-5-7-19-11)3-1-2-4-10(18)16-12-14-6-8-20-12/h1-8H2,(H,13,15,17)(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTACHHNXZIVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)CCCCC(=O)NC2=NCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-di(4,5-dihydro-1,3-thiazol-2-yl)hexanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide
Reactant of Route 2
Reactant of Route 2
N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide
Reactant of Route 3
Reactant of Route 3
N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide
Reactant of Route 4
N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide
Reactant of Route 5
N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide
Reactant of Route 6
N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.